Bromazolam-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

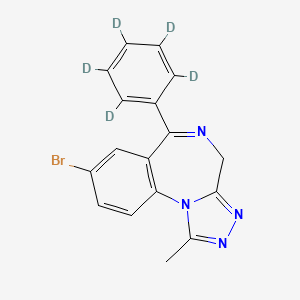

分子式 |

C17H13BrN4 |

|---|---|

分子量 |

358.2 g/mol |

IUPAC名 |

8-bromo-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |

InChI |

InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D |

InChIキー |

KCEIOBKDDQAYCM-VIQYUKPQSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Br)C)[2H])[2H] |

正規SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4 |

製品の起源 |

United States |

Foundational & Exploratory

Bromazolam-d5 chemical structure and properties

An In-depth Technical Guide on Bromazolam-d5

Introduction

This compound is the deuterated analog of Bromazolam, a triazolobenzodiazepine. Due to its chemical and physical properties being nearly identical to the unlabeled analyte, with the key difference being its increased mass, this compound serves as an ideal internal standard for the quantification of Bromazolam in various biological matrices.[1] This is particularly crucial in forensic and clinical toxicology, where accurate measurement of novel psychoactive substances (NPS) like Bromazolam is essential. This document provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound.

Chemical Structure and Properties

This compound is structurally similar to Bromazolam, with five deuterium atoms incorporated into the phenyl ring. This isotopic labeling allows for its differentiation from the non-labeled compound by mass spectrometry.

Chemical Structure:

-

Formal Name: 8-bromo-1-methyl-6-phenyl-d5-4H-[2][3]triazolo[4,3-a][2]benzodiazepine[4][5]

-

IUPAC Name: 8-bromo-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[2][3]triazolo[4,3-a][2]benzodiazepine[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₈D₅BrN₄ | [4][5] |

| Molecular Weight | 358.3 g/mol | [4] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [4] |

| Appearance | Crystalline solid | [4] |

| Stability | ≥ 5 years (when stored at -20°C) | [4] |

| Storage | -20°C | [5] |

Solubility

The solubility of this compound in various solvents is crucial for the preparation of stock solutions and standards for analytical testing.

| Solvent | Concentration | Reference |

| DMF | 30 mg/ml | [4] |

| DMSO | 20 mg/ml | [4] |

| Ethanol | 10 mg/ml | [4] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [4] |

Experimental Protocols

This compound is primarily used as an internal standard in Isotope Dilution Mass Spectrometry (IDMS) for the accurate quantification of Bromazolam.[1]

Sample Preparation: Protein Precipitation

A common method for extracting Bromazolam from blood samples involves protein precipitation.

-

To a 400 µL aliquot of the postmortem blood sample, add a 25 µL aliquot of the internal standard solution (e.g., alprazolam-d5 at 500 ng/mL, though this compound would be used for Bromazolam quantification).[6]

-

Add 1 mL of acetonitrile (pre-chilled to –10°C) to the tube.[6]

-

Vortex the mixture for 5 minutes to ensure thorough mixing and precipitation of proteins.[6]

-

Centrifuge the tubes at 3,500 RPM for 10 minutes.[6]

-

Transfer 800 µL of the supernatant to a new culture tube.[6]

-

Evaporate the supernatant to dryness under a stream of nitrogen gas for approximately 40 minutes.[6]

-

Reconstitute the dried extract with 200 µL of a DI water:methanol (90:10) solution.[6]

-

Vortex the reconstituted sample for 5 seconds and transfer it to an autosampler vial for analysis.[6]

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying Bromazolam.

-

Calibration Curve Preparation: Prepare a multi-point calibration curve using a Bromazolam reference standard at various concentrations (e.g., 0, 100, 200, 300, 400, and 500 ng/mL).[7]

-

Internal Standard Spiking: Spike each calibration standard and sample with a fixed concentration of this compound (e.g., 200 ng/mL).[7]

-

LC-MS/MS Analysis: Inject the prepared samples and standards onto the LC-MS/MS system. The chromatographic conditions should be optimized to separate Bromazolam from other matrix components.

-

Data Analysis: Monitor the specific mass transitions for Bromazolam and this compound. The concentration of Bromazolam in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The workflow for sample analysis is depicted in the diagram below.

Caption: Experimental workflow for Bromazolam quantification.

Metabolism of Bromazolam

Understanding the metabolism of Bromazolam is critical for identifying appropriate biomarkers for exposure. As a deuterated analog, this compound is expected to follow the same metabolic pathways. The metabolism is a two-phase process.

Phase I Metabolism

Phase I metabolism of Bromazolam is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites.[2][3][8]

-

CYP3A4 is involved in the formation of all identified Phase I metabolites.[2][9]

-

CYP2B6, CYP2C19, and CYP3A5 are also involved in the formation of 4-hydroxy and α-hydroxy bromazolam.[2][3]

-

CYP2C9 contributes to the formation of α-hydroxy bromazolam.[2]

-

The primary metabolites are α-hydroxy bromazolam and 4-hydroxy bromazolam.[3][8]

Phase II Metabolism

Phase II metabolism involves the glucuronidation of Phase I metabolites by UDP-glucuronosyltransferase (UGT) enzymes, which increases their water solubility and facilitates their excretion.

-

UGT1A4 and UGT2B10 are responsible for the N-glucuronidation of the parent Bromazolam.[2][3]

-

UGT2B4 catalyzes the glucuronidation of α-hydroxy bromazolam.[2]

-

Several UGT isoforms, including UGT1A3, UGT1A6, UGT1A9, UGT2B7, and UGT2B15 , are involved in the glucuronidation of 4-hydroxy bromazolam.[2]

-

The most abundant Phase II metabolites found in urine are α-hydroxy bromazolam glucuronide and Bromazolam N-glucuronide.[3][8]

The metabolic pathway of Bromazolam is illustrated in the following diagram.

Caption: Metabolic pathway of Bromazolam.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Bromazolam in forensic and research settings. Its use as an internal standard in mass spectrometry-based methods helps to mitigate matrix effects and variations in extraction efficiency, leading to reliable analytical results. A thorough understanding of its properties, along with the metabolic fate of its non-deuterated analog, is essential for developing robust analytical methods and interpreting toxicological findings.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Bromazolam - Wikipedia [en.wikipedia.org]

- 3. cdn.who.int [cdn.who.int]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.who.int [cdn.who.int]

- 9. researchgate.net [researchgate.net]

Technical Note: Determination of Bromazolam-d5 Molecular Weight

For: Researchers, Scientists, and Drug Development Professionals Subject: Molecular Weight and Formula of Bromazolam-d5

Introduction

This compound is the deuterated analog of Bromazolam, a triazolobenzodiazepine. In quantitative analysis, particularly in studies utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), deuterated standards like this compound are essential. They serve as internal standards, enabling precise and accurate quantification of the target analyte due to their near-identical chemical and physical properties to the non-deuterated form, with a key difference in mass that is distinguishable by a mass spectrometer.

Molecular Structure and Formula

The systematic IUPAC name for this compound is 8-bromo-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1][2]triazolo[4,3-a][1][2]benzodiazepine.[1][3] The deuterium atoms are located on the phenyl ring.

The molecular formula for Bromazolam is C₁₇H₁₃BrN₄.[1][4][5] In this compound, five hydrogen atoms (H) on the phenyl group are substituted with five deuterium atoms (D). This results in the molecular formula C₁₇H₈D₅BrN₄.[6][7]

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic masses of each constituent atom in the molecular formula.

-

Atomic Masses Used:

-

Calculation:

-

(17 × C) + (8 × H) + (5 × D) + (1 × Br) + (4 × N)

-

(17 × 12.011) + (8 × 1.008) + (5 × 2.014) + (1 × 79.904) + (4 × 14.007)

-

204.187 + 8.064 + 10.070 + 79.904 + 56.028 = 358.253 amu

-

This calculated value aligns with the formula weight provided by chemical suppliers.[3]

Quantitative Data Summary

For clarity and ease of comparison, the molecular properties of Bromazolam and its deuterated analog are presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Bromazolam | C₁₇H₁₃BrN₄ | 353.22[4][5] |

| This compound | C₁₇H₈D₅BrN₄ | ~358.2 to 358.3 [6][7] |

Note: The slight variation in reported molecular weights (e.g., 358.2, 358.25, 358.3) can be attributed to the use of different isotopic atomic mass values in the calculation.

Methodologies and Visualizations

The determination of a compound's molecular weight is a fundamental calculation based on its established molecular formula. As such, experimental protocols for its determination are not applicable in this context. Similarly, signaling pathways or experimental workflows are not relevant to this specific physicochemical property.

For researchers interested in the application of this compound, a logical workflow for its use as an internal standard in a quantitative assay is depicted below.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 3. This compound (CRM) [A 100 µg/ml solution in methanol] [lgcstandards.com]

- 4. Bromazolam | C17H13BrN4 | CID 12562546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bromazolam - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Deuterium - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

A Technical Guide to Bromazolam-d5 for Research Applications

This technical guide provides an in-depth overview of Bromazolam-d5, a deuterated internal standard essential for the accurate quantification of Bromazolam in forensic and research settings. The document details available suppliers, physicochemical properties, experimental protocols, and the primary signaling pathway associated with Bromazolam's mechanism of action.

This compound Suppliers for Research Purposes

This compound is available from several chemical suppliers, primarily as a Certified Reference Material (CRM) or an analytical standard. It is typically supplied as a solution in methanol or as a crystalline solid.

Table 1: Summary of this compound Suppliers

| Supplier | Product Name | Item No. | Format | Concentration/Purity | Storage | Stability |

| Cayman Chemical | This compound (CRM) | 38455 | Solution in Methanol | 100 µg/ml | -20°C | ≥ 4 years[1] |

| Cayman Chemical | This compound | 36918 | Crystalline Solid | ≥99% deuterated forms (d1-d5)[2] | -20°C | ≥ 5 years[2] |

| Benchchem | This compound | B10829101 | Solid | Typically 95%[3] | -20°C | Not specified |

| LGC Standards | This compound (CRM) | CAY-38455-0.1MG | Solution in Methanol | 100 µg/ml | -20°C | Not specified |

| Labchem | This compound | --- | Not specified | Not specified | -20°C | Not specified |

Note: LGC Standards and Labchem are distributors for products manufactured by other chemical companies like Cayman Chemical.[4][5][6]

Physicochemical and Analytical Data

This compound is the deuterated analog of Bromazolam, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it is chemically almost identical to the analyte but has a distinct mass.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Formal Name | 8-bromo-1-methyl-6-phenyl-d5-4H-[1][2][7]triazolo[4,3-a][1][7]benzodiazepine | [1][2] |

| Molecular Formula | C₁₇H₈D₅BrN₄ | [1][2] |

| Formula Weight | 358.2 / 358.3 g/mol | [1][2][3] |

| InChI Key | KCEIOBKDDQAYCM-VIQYUKPQSA-N | [1][2][3] |

| Solubility (Solid form) | DMF: 30 mg/mlDMSO: 20 mg/mlEthanol: 10 mg/mlDMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [2][8] |

Table 3: Quantitative Analytical Data for Bromazolam (using this compound)

| Analytical Method | Matrix | Concentration Range / Limit | Source |

| LC-MS/MS | Blood | Reporting Limit: 2.0 ng/mL | [9] |

| LC-MS/MS | Blood (Impaired Driving Cases) | 4.2 - 990 ng/mL (Mean: 125 ng/mL) | [9] |

| LC-MS/MS | Blood (Non-fatal Overdose) | 3.5 - 310.0 ng/mL (Mean: 86.4 ng/mL) | [10] |

| GC-MS | Postmortem Blood | 5.9 - 352 ng/mL (Mean: 59.1 ng/mL) | [11] |

Experimental Protocols

Synthesis of Bromazolam (Conceptual Adaptation for this compound)

The synthesis of this compound is not explicitly detailed in the literature, but it would follow the established synthesis of Bromazolam with the incorporation of deuterated precursors.[3] A likely strategy involves using a deuterated phenyl-containing starting material.[3][12][13]

Protocol Outline:

-

Acylation: 2-Amino-5-bromobenzophenone (using a deuterated benzophenone precursor) undergoes acylation with chloroacetyl chloride to form an intermediate.[13]

-

Amination: The resulting chloroacetamide is treated with ammonia to yield 2-amino-N-(2-benzoyl-4-bromophenyl)acetamide.[13]

-

Cyclization: An intramolecular reaction forms the seven-membered diazepine ring, yielding 7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one.[13]

-

Phosphinylation: The diazepine intermediate is reacted with a phosphinic chloride (e.g., di-4-morpholinylphosphinic chloride) in the presence of a base like sodium hydride.[12]

-

Triazole Ring Formation: The final step involves the addition of acetylhydrazide, which, upon heating, forms the fused triazole ring, yielding Bromazolam.[12][13]

Quantification of Bromazolam in Blood using LC-MS/MS

This compound is critically employed as an internal standard (IS) in Isotope Dilution Mass Spectrometry (IDMS) for the accurate quantification of Bromazolam.[3]

Methodology Overview:

-

Sample Preparation: A known concentration of this compound (internal standard) is spiked into the biological matrix (e.g., blood, plasma, urine).

-

Extraction: The analyte and internal standard are extracted from the matrix, typically using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system. A C18 or similar reversed-phase column is used to separate Bromazolam from other matrix components.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.[7]

-

Quantification: The instrument monitors specific precursor-to-product ion transitions for both Bromazolam and this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of Bromazolam in the original sample, correcting for any sample loss during preparation or variations in instrument response.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. This compound - Labchem Catalog [labchem.com.my]

- 5. This compound (CRM) [A 100 µg/ml solution in methanol] [lgcstandards.com]

- 6. This compound [A crystalline solid] | LGC Standards LGC Standards [lgcstandards.com]

- 7. ovid.com [ovid.com]

- 8. cdn.who.int [cdn.who.int]

- 9. Bromazolam in impaired driving investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detected substances among patients with confirmed bromazolam exposure who present to the emergency department following a suspected opioid and/or stimulant-related non-fatal overdose [cfsre.org]

- 11. Identifying bromazolam, etizolam, and flualprazolam in blood using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bromazolam synthesis - chemicalbook [chemicalbook.com]

- 13. Bromazolam - Wikipedia [en.wikipedia.org]

The Analytical Profile of Bromazolam-d5: A Technical Guide to Purity and Isotopic Abundance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical purity and isotopic abundance of Bromazolam-d5, a deuterated internal standard crucial for the accurate quantification of Bromazolam in forensic and research applications. This document outlines the key quality specifications, the general methodologies for their determination, and the metabolic context of Bromazolam.

Quantitative Data Summary

The purity and isotopic composition of this compound are critical parameters for its use as an internal standard in mass spectrometry-based assays. The following tables summarize the typical specifications for this reference material.

Table 1: Chemical Purity of this compound

| Parameter | Specification |

| Chemical Purity | ≥98% (as Bromazolam) |

| Source | [1] |

Table 2: Isotopic Abundance of this compound

| Parameter | Specification |

| Deuterium Incorporation | ≥99% (sum of d1-d5 forms) |

| Undesired d0 form | ≤1% |

| Source | [1] |

Experimental Protocols for Quality Assessment

The determination of chemical purity and isotopic abundance of deuterated standards like this compound involves a combination of chromatographic and spectroscopic techniques. While specific in-house protocols of manufacturers are proprietary, the following outlines the standard and widely accepted methodologies in the field.[2][3]

Determination of Chemical Purity

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the primary method for assessing the chemical purity of benzodiazepine standards.[3]

-

Principle: The method separates the main compound (this compound) from any potential impurities based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like acetonitrile and water).

-

Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a UV or MS detector.

-

Procedure Outline:

-

A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., methanol) to a known concentration.

-

A small volume of the solution is injected into the HPLC system.

-

The components are separated on the analytical column under a defined gradient or isocratic elution program.

-

The detector records the signal for each eluting component.

-

Purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks.

-

Determination of Isotopic Abundance

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC) or Liquid Chromatography (LC), is the definitive technique for determining the isotopic enrichment of a deuterated compound.[4]

-

Principle: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). By analyzing the mass spectrum of this compound, the relative abundances of the deuterated (d1 to d5) and non-deuterated (d0) forms can be determined.

-

Instrumentation: A GC-MS or LC-MS system.

-

Procedure Outline:

-

A solution of this compound is introduced into the mass spectrometer.

-

The molecules are ionized, and the resulting ions are separated by the mass analyzer.

-

The detector measures the intensity of each ion species (d0, d1, d2, d3, d4, d5).

-

The isotopic abundance is calculated from the relative intensities of the corresponding isotopic peaks. The percentage of deuterated forms is the sum of the relative abundances of the d1 through d5 species.[5]

-

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the positions of the deuterium labels and provide insights into the isotopic purity.[4]

Visualized Workflows and Pathways

General Workflow for Purity and Isotopic Abundance Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a deuterated standard like this compound.

Metabolic Pathway of Bromazolam

Bromazolam undergoes extensive phase I and phase II metabolism. The primary reactions are hydroxylation and glucuronidation, mediated by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, respectively.[6][7][8]

Pharmacodynamic Action of Bromazolam

Bromazolam, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.[9]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. cdn.who.int [cdn.who.int]

- 7. cdn.who.int [cdn.who.int]

- 8. researchgate.net [researchgate.net]

- 9. Bromazolam - Wikipedia [en.wikipedia.org]

A Technical Guide to the Certificate of Analysis for Bromazolam-d5

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Bromazolam-d5. This deuterated analog of Bromazolam serves as a critical internal standard for the quantitative analysis of Bromazolam in various matrices, particularly in forensic and research applications.[1][2] Understanding the components of its CoA is essential for ensuring the accuracy and reliability of experimental results.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a CoA for this compound. These values are representative and may vary between different batches and suppliers.

Table 1: Compound Identification and Purity

| Parameter | Specification |

| Chemical Name | 8-bromo-1-methyl-6-phenyl-d5-4H-[1][3][4]triazolo[4,3-a][3][4]benzodiazepine |

| Molecular Formula | C₁₇H₈D₅BrN₄ |

| Formula Weight | 358.3 g/mol [1] |

| Purity | ≥98% |

| Deuterated Forms | ≥99% (d₁-d₅)[1] |

| Appearance | Crystalline solid[1] or solution in a specified solvent (e.g., methanol) |

| Solubility (Typical) | DMF: ~30 mg/mL, DMSO: ~20 mg/mL, Ethanol: ~10 mg/mL[1] |

Table 2: Analytical Data

| Parameter | Method | Result |

| Identity Confirmation | ¹H-NMR, LC-MS/MS | Conforms to structure |

| Purity by HPLC | HPLC-UV (λmax ~225 nm)[1] | >98% |

| Concentration (if supplied in solution) | Gravimetric with LC-MS/MS verification | e.g., 100 µg/mL in Methanol[2] |

| Residual Solvents | Headspace GC-MS | <0.5% |

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in a this compound Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm.[1]

-

Procedure: A known concentration of the this compound standard is dissolved in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer.[3]

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Method: A dilute solution of the standard is infused or injected into the LC-MS/MS system. The mass-to-charge ratio (m/z) of the parent ion is determined, and fragmentation is induced. The resulting product ions are analyzed to confirm the structure of this compound. The increased mass due to the five deuterium atoms is a key diagnostic feature.[3]

Quantification using Isotope Dilution Mass Spectrometry (IDMS)

This compound is primarily used as an internal standard in IDMS for the accurate quantification of Bromazolam.[3]

-

Sample Preparation: A known amount of this compound is added to the sample containing the unknown quantity of Bromazolam before any extraction or cleanup steps.[3]

-

Extraction: The sample is subjected to an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes.

-

Analysis: The extracted sample is analyzed by LC-MS/MS or GC-MS.[3] The instrument monitors specific precursor-to-product ion transitions for both Bromazolam and this compound.

-

Calculation: The concentration of Bromazolam in the original sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). This method corrects for any analyte loss during sample preparation and variations in instrument response.[3]

Visualizations

Analytical Workflow for this compound Certification

The following diagram illustrates a typical workflow for the analysis and certification of a this compound reference standard.

Caption: Workflow for the synthesis, quality control, and certification of this compound.

Benzodiazepine Signaling Pathway at the GABA-A Receptor

Bromazolam, like other benzodiazepines, acts as a positive allosteric modulator of the GABA-A receptor.[5] The diagram below illustrates this mechanism of action.

Caption: Mechanism of action of Bromazolam at the GABA-A receptor.

References

A Technical Guide to Bromazolam-d5 for Researchers and Drug Development Professionals

Introduction

Bromazolam-d5 is the deuterated analog of Bromazolam, a novel triazolobenzodiazepine. Due to its chemical and physical similarities to the parent compound, with the key difference of a higher mass, this compound serves as an ideal internal standard for the quantification of Bromazolam in various biological and seized material samples using mass spectrometry-based methods.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical properties, relevant experimental protocols for its use, and its parent compound's mechanism of action and metabolic pathways.

Chemical and Physical Data

While a specific CAS number for this compound is not separately assigned, it is a deuterated form of Bromazolam, which has the CAS number 71368-80-4 .[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Formal Name | 8-bromo-1-methyl-6-(phenyl-d5)-4H-[5][6][7]triazolo[4,3-a][5][7]benzodiazepine | Cayman Chemical |

| Molecular Formula | C₁₇H₈D₅BrN₄ | Cayman Chemical |

| Molecular Weight | 358.3 g/mol | Cayman Chemical |

| Purity | ≥99% deuterated forms (d₁-d₅) | Cayman Chemical |

| Typically 95% | BenchChem | |

| Appearance | Crystalline solid | WHO |

| White solid | WHO |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 30 mg/mL | Cayman Chemical |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | Cayman Chemical |

| Ethanol | 10 mg/mL | Cayman Chemical |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Cayman Chemical |

Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic and mass spectrometric methods for the detection and quantification of Bromazolam. Below are outlines of typical experimental protocols.

Quantification of Bromazolam in Blood using LC-MS/MS

This protocol is adapted from methodologies used for the analysis of novel benzodiazepines in biological matrices.

a. Sample Preparation: Protein Precipitation

-

To a 400 µL aliquot of postmortem blood in a borosilicate glass culture tube, add 25 µL of an internal standard solution containing this compound in acetonitrile (e.g., 500 ng/mL).[6]

-

Add 1 mL of ice-cold acetonitrile (-10°C) to the tube.[6]

-

Vortex the mixture for 5 minutes to precipitate proteins.[6]

-

Centrifuge the tubes at 3,500 RPM for 10 minutes.[6]

-

Transfer 800 µL of the supernatant to a new culture tube.[6]

-

Evaporate the supernatant to dryness under a stream of nitrogen gas for approximately 40 minutes.[6]

-

Reconstitute the dried extract with 200 µL of a solution of deionized water and methanol (90:10), vortex for 5 seconds, and transfer to an autosampler vial for analysis.[6]

b. Instrumental Analysis: LC-MS/MS

-

Liquid Chromatography (LC):

-

Column: A C18 column is commonly used for separation.[8]

-

Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solution with a modifier (e.g., ammonium formate) and an organic solvent like methanol or acetonitrile.[3]

-

Run Time: An instrument run-time is typically around 8 minutes.[8]

-

-

Mass Spectrometry (MS/MS):

c. Method Validation

To ensure the reliability of the analytical method, a full validation should be performed, assessing parameters such as:

-

Linearity (using a calibration curve)

-

Limit of Detection (LoD) and Limit of Quantitation (LoQ)

-

Precision and Accuracy

-

Matrix Effects

-

Recovery

Synthesis of this compound

The synthesis of this compound would follow the general synthesis route for Bromazolam, but would incorporate a deuterated precursor. For example, deuterated aniline or another deuterated phenyl-containing intermediate would be used in the initial steps of the synthesis.

A general synthesis of the non-deuterated Bromazolam involves the following steps:

-

A solution of 7-bromo-5-phenyl-1,4-benzodiazepine-2-one in dry THF is cooled in an ice-water bath.[7]

-

Sodium hydride is added, followed by di-4-morpholinylphosphinic chloride.[7]

-

A solution of acetylhydrazide in dry butanol is then added.[7]

-

The solvents are evaporated, and the residue is dissolved in butanol and heated to reflux.[7]

-

The final product is purified by flash chromatography.[7]

To synthesize this compound, a (phenyl-d5)-containing starting material would be used in a similar reaction sequence.

Signaling and Metabolic Pathways

Mechanism of Action

Bromazolam, like other benzodiazepines, acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor, which increases the affinity of the neurotransmitter gamma-aminobutyric acid (GABA) for its binding site. This enhanced GABAergic activity leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability, producing sedative, anxiolytic, and muscle relaxant effects.[6]

Caption: Mechanism of action of Bromazolam at the GABA-A receptor.

Metabolic Pathway of Bromazolam

The biotransformation of Bromazolam occurs in two phases. Phase I involves oxidation reactions primarily mediated by cytochrome P450 (CYP) enzymes, followed by Phase II glucuronidation reactions catalyzed by UDP-glucuronosyltransferases (UGT).

Phase I Metabolism:

-

Hydroxylation: Key metabolites include 4-hydroxylated bromazolam, α-hydroxy bromazolam, α-4-dihydroxy-bromazolam, and phenyl-hydroxy bromazolam.[5]

-

CYP Enzymes Involved: CYP3A4 is the main enzyme involved in the formation of hydroxylated metabolites. CYP2B6, CYP2C19, CYP3A5, and CYP2C9 also contribute to the formation of various Phase I metabolites.[5]

Phase II Metabolism:

-

Glucuronidation: The Phase I metabolites undergo glucuronidation to form more water-soluble conjugates for excretion.

-

UGT Enzymes Involved: UGT1A4 and UGT2B10 are involved in the N-glucuronidation of Bromazolam. Other UGT isoforms such as UGT2B4, UGT1A3, UGT1A6, UGT1A9, UGT2B7, and UGT2B15 are responsible for the glucuronidation of the hydroxylated metabolites.

Caption: Metabolic pathway of Bromazolam.

References

- 1. cfsre.org [cfsre.org]

- 2. cdn.who.int [cdn.who.int]

- 3. Chemical - Chemball [m.chemball.com]

- 4. 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 8-bromo-1-ethyl-6-phenyl- | 105470-75-5 [chemicalbook.com]

- 5. Cas 71368-80-4,8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | lookchem [lookchem.com]

- 6. Buy Online CAS Number 71368-80-4 - TRC - 8-Bromo-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine | LGC Standards [lgcstandards.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 8-Bromo-1-methyl-6-phenyl-4H-S-triazolo[4,3-a][1,4]benzodiazepine | 71368-80-4 | WCA36880 [biosynth.com]

The Pillar of Precision: A Technical Guide to the Storage and Stability of Bromazolam-d5 Solutions

For Researchers, Scientists, and Drug Development Professionals

In the landscape of forensic and clinical analysis, the integrity of reference standards is paramount. This guide provides an in-depth exploration of the storage and stability of Bromazolam-d5 solutions, a critical internal standard for the quantification of the novel psychoactive benzodiazepine, Bromazolam. Given the limited specific data on the deuterated analog, this document combines available information with established principles of benzodiazepine stability to offer comprehensive guidance for researchers and drug development professionals.

Introduction to this compound

This compound is the deuterated form of Bromazolam, a triazolobenzodiazepine. The five deuterium atoms on the phenyl ring provide a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Bromazolam in complex matrices. The accuracy of analytical results hinges on the stability and purity of this certified reference material (CRM).

Recommended Storage and Known Stability

The primary source of stability data for this compound solutions comes from the manufacturers of the certified reference materials. This information, while crucial, is often limited to ideal storage conditions.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of this compound. It is important to note that this data pertains to storage under manufacturer-recommended conditions.

| Product Form | Solvent | Storage Temperature | Stated Stability |

| Solution | Methanol | -20°C | ≥ 4 years[1] |

| Crystalline Solid | N/A | -20°C | ≥ 5 years[2][3] |

Table 1: Manufacturer-provided stability data for this compound.

It is critical to understand that these stability claims are valid only when the material is handled and stored according to the manufacturer's instructions, which typically include protection from light and maintaining the integrity of the container seal.

Potential Degradation Pathways

While specific studies on the degradation of this compound are not publicly available, the chemical structure of Bromazolam suggests susceptibility to degradation pathways common to other benzodiazepines, particularly hydrolysis. The triazolo and benzodiazepine rings are the most likely sites of chemical instability.

Based on studies of similar benzodiazepines like bromazepam, acidic hydrolysis is a significant degradation pathway, involving the cleavage of the azomethine (C=N) and amide (N-C=O) bonds of the benzodiazepine ring system.[4][5]

Figure 1: Hypothetical degradation pathway of Bromazolam.

Experimental Protocol for a Comprehensive Stability Study

To address the gap in knowledge, a formal stability study of this compound solutions is necessary. The following protocol outlines a robust methodology for such a study, adhering to ICH Q1A(R2) guidelines.

Study Design

-

Batches: At least three batches of this compound solution should be used to assess batch-to-batch variability.

-

Concentration: A typical concentration used in analytical laboratories (e.g., 100 µg/mL) should be tested.

-

Solvents: The stability in various common laboratory solvents (e.g., methanol, acetonitrile, DMSO) should be evaluated.

-

Storage Conditions:

-

Long-term: -20°C ± 5°C

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Time Points:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

-

Accelerated: 0, 1, 2, 3, 6 months

-

Analytical Methodology

A stability-indicating method, capable of separating the intact drug from its degradation products, is essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometer (MS) is the recommended technique.[6][7]

4.2.1. HPLC-UV/MS Method Parameters (Example)

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV at 225 nm[2][3] and/or MS detection in positive ion mode monitoring the parent and potential degradant ions.

-

Injection Volume: 1 µL.

Data Evaluation

The following parameters should be monitored at each time point:

-

Appearance: Visual inspection for color change or precipitation.

-

Assay: Quantification of the this compound peak area to determine the remaining concentration.

-

Purity: Identification and quantification of any degradation products. The peak area of any degradant should be reported relative to the main peak.

-

Mass Balance: The sum of the assay value and the levels of degradation products should be close to 100%.

Figure 2: Proposed experimental workflow for stability testing.

Bromazolam Signaling Pathway Context

Bromazolam, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A receptor.[8][9] It acts as a positive allosteric modulator, binding to the benzodiazepine site on the GABA-A receptor complex. This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in central nervous system depression.

Figure 3: Simplified Bromazolam signaling pathway.

Conclusions and Recommendations

The stability of this compound solutions is a critical factor in ensuring the accuracy and reliability of forensic and clinical analyses. While manufacturer data provides a baseline for long-term storage at -20°C, a comprehensive understanding of stability under various real-world conditions is lacking.

Key Recommendations:

-

Adherence to Manufacturer Guidelines: Always store this compound solutions at the recommended -20°C in tightly sealed, light-protective containers.

-

In-house Verification: Laboratories should consider performing their own short-term stability assessments for solutions prepared in different solvents or stored under different conditions (e.g., autosampler vials).

-

Monitor for Degradation: During analysis, be vigilant for the appearance of unexpected peaks in chromatograms, which may indicate degradation of the internal standard.

-

Further Research: There is a clear need for comprehensive, peer-reviewed stability studies on this compound to provide the scientific community with robust data on its stability profile under a wider range of conditions.

By understanding the known stability, potential degradation pathways, and the need for further research, scientists can handle and utilize this compound solutions with the care and rigor required for high-quality analytical results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. cdn.who.int [cdn.who.int]

- 9. cdn.who.int [cdn.who.int]

Bromazolam-d5 safety data sheet information

An In-depth Technical Guide to the Safety of Bromazolam-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and technical data for this compound. The information is compiled from safety data sheets and technical product information to ensure researchers can handle this compound safely and effectively in a laboratory setting. This compound is an isotopically labeled analog of Bromazolam, primarily used as an internal standard for the quantification of Bromazolam in various matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] As a deuterated compound, its chemical and biological properties are nearly identical to the parent compound, making it an ideal internal standard for isotope dilution mass spectrometry.[4]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are essential for its proper handling and use in experimental settings.

| Property | Value | Citations |

| Formal Name | 8-bromo-1-methyl-6-phenyl-d5-4H-[1][2][5]triazolo[4,3-a][2][5]benzodiazepine | [1][2] |

| Molecular Formula | C₁₇H₈D₅BrN₄ | [1][2] |

| Formula Weight | 358.2 g/mol (or 358.3 g/mol ) | [1][2][3] |

| Purity | ≥98% (Bromazolam); ≥99% deuterated forms (d₁-d₅) | [1][3] |

| Appearance | Crystalline solid | [3] |

| UV/Vis. λmax | 225 nm | [1][3] |

| Solubility | DMF: 30 mg/mL; DMSO: 20 mg/mL; Ethanol: 10 mg/mL; DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |

| SMILES | CC1=NN=C(N1C2=CC=C(Br)C=C23)CN=C3C4=C([2H])C([2H])=C([2H])C([2H])=C4[2H] | [1][2] |

| InChI Key | KCEIOBKDDQAYCM-VIQYUKPQSA-N | [1][2] |

Hazard Identification and Classification

This compound, particularly when supplied in a methanol solution, presents several significant hazards that require strict adherence to safety protocols.[5] The classification below is based on the Globally Harmonized System (GHS) for a solution in methanol.[5]

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | GHS02 (Flame) |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed | GHS06 (Skull and crossbones) |

| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin | GHS06 (Skull and crossbones) |

| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled | GHS06 (Skull andcrossbones) |

| Specific Target Organ Toxicity (Single Exposure) | 1 | H370: Causes damage to the central nervous system and visual organs | GHS08 (Health hazard) |

NFPA and HMIS Ratings (for solution in Methanol): [5]

-

NFPA: Health = 2, Fire = 3, Reactivity = 0

-

HMIS: Health = *2, Fire = 3, Reactivity = 0

Toxicological Information

The toxicological profile is largely determined by the methanol solvent.[5] The parent compound, Bromazolam, is a benzodiazepine, a class of central nervous system depressants.[6] Occupational exposure to small amounts of potent pharmacologically active materials may cause physiological effects.[7]

| Effect | Observation | Citations |

| Primary Irritant Effect | Skin: No irritant effect. Eye: No irritating effect. | [5] |

| Sensitization | No sensitizing effects known. | [5] |

| Carcinogenicity (IARC) | None of the ingredients is listed. | [5] |

| Additional Information | The product is classified as toxic based on internal calculation methods for preparations. | [5] |

Experimental Protocols and Workflows

General Protocol for Quantification of Bromazolam using this compound as an Internal Standard by LC-MS

This compound is intended for use as an internal standard for the precise quantification of Bromazolam.[3][4] The following protocol is a generalized workflow for this application.

Methodology:

-

Standard Curve Preparation: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with known concentrations of unlabeled Bromazolam.

-

Internal Standard Spiking: Add a fixed, known concentration of this compound to all calibration standards, quality control samples, and unknown samples. The accuracy of the sample weight in the vial is typically between 5% over and 2% under the amount shown; for higher precision, the deuterated standard should be quantitated against a more precisely weighed unlabeled standard.[3]

-

Sample Preparation (Protein Precipitation): For biological samples, perform a protein precipitation by adding a solvent like acetonitrile. Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Extraction and Concentration: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.

-

LC-MS Analysis: Inject the reconstituted sample into an LC-MS system. The chromatographic method should be optimized to separate Bromazolam from other matrix components. The mass spectrometer is operated in a mode (e.g., Multiple Reaction Monitoring, MRM) to detect specific mass transitions for both Bromazolam and the this compound internal standard.

-

Data Analysis: Construct the calibration curve by plotting the peak area ratio (Bromazolam / this compound) against the concentration of the calibration standards. Determine the concentration of Bromazolam in the unknown samples by interpolating their peak area ratios from the standard curve.

References

Methodological & Application

Application Note: High-Throughput Quantification of Bromazolam in Biological Matrices using Bromazolam-d5 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Bromazolam in biological matrices, such as whole blood and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Bromazolam-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for research, clinical toxicology, and forensic applications where reliable quantification of Bromazolam is required.

Introduction

Bromazolam is a potent designer benzodiazepine that has emerged in the illicit drug market. Its analysis in biological samples is crucial for clinical and forensic investigations. LC-MS/MS offers the high sensitivity and selectivity required for the detection and quantification of such compounds. The use of a deuterated internal standard, which co-elutes with the analyte and has a similar ionization efficiency, is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations during the analytical process. This document provides a detailed protocol for the quantification of Bromazolam using this compound as an internal standard.

Experimental

Materials and Reagents

-

Bromazolam reference standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Drug-free whole blood and urine for matrix-matched calibrators and quality controls

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation.

Method Validation Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for Bromazolam using this compound as the internal standard. Data is compiled from various sources and represents typical performance characteristics.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linear Range | 1 - 500 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99[1] |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

Table 2: Accuracy and Precision

| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |

| Low QC | 3 | < 15% | < 15% | ± 15% |

| Medium QC | 50 | < 15% | < 15% | ± 15% |

| High QC | 400 | < 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Result |

| Recovery | 85 - 115% |

| Matrix Effect | Minimal ion suppression or enhancement observed |

Detailed Protocols

Protocol 1: Sample Preparation (Protein Precipitation for Whole Blood)

-

Spiking: To 100 µL of blank whole blood, calibrator, or quality control, add 10 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).

-

Precipitation: Add 300 µL of cold acetonitrile to the sample.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0.0 min: 20% B

-

5.0 min: 80% B

-

5.1 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 20% B

-

8.0 min: End of run

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Bromazolam | 353.0 | 325.0 | 25 |

| Bromazolam | 353.0 | 205.1 | 35 |

| This compound | 358.0 | 330.0 | 25 |

Signaling Pathways and Experimental Workflows

Caption: Workflow for the preparation of whole blood samples for Bromazolam analysis.

Caption: Logical workflow of the LC-MS/MS analysis for Bromazolam quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and robust tool for the quantitative analysis of Bromazolam in biological matrices. The detailed protocols and performance characteristics presented in this application note can be readily adapted by laboratories involved in clinical and forensic toxicology, as well as in drug development research. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required in these fields.

References

Application Note: Quantification of Bromazolam in Biological Matrices using LC-MS/MS with Bromazolam-d5 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of Bromazolam in biological samples, such as blood and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Bromazolam-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1] The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and is intended for researchers, scientists, and drug development professionals in forensic toxicology and clinical research.

Introduction

Bromazolam is a novel psychoactive substance (NPS) of the benzodiazepine class that has been increasingly reported in forensic and clinical cases.[2][3] Accurate and reliable quantification of Bromazolam is crucial for toxicological assessments and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative analysis by LC-MS/MS as it closely mimics the analyte's behavior during extraction and ionization, thus providing the most accurate results.[1] This document outlines a validated method for the determination of Bromazolam in biological matrices.

Experimental Protocols

Materials and Reagents

-

Bromazolam analytical standard

-

This compound internal standard

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium formate

-

Drug-free human serum/blood for matrix-matched calibrators and quality controls

Standard and Sample Preparation

2.1. Stock Solutions Prepare 1 mg/mL stock solutions of Bromazolam and this compound in methanol. From these, create working solutions at various concentrations for spiking into the biological matrix.

2.2. Calibration Standards and Quality Controls (QCs) Prepare calibration standards by spiking drug-free matrix with Bromazolam to achieve a concentration range of 0.1 ng/mL to 1 µg/mL.[4] Quality control samples should be prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range.

2.3. Sample Preparation (Protein Precipitation)

-

To a 200 µL aliquot of the sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).[4]

-

Add 400 µL of acetonitrile to precipitate proteins.[5]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 90:10 water:methanol with 10 mM ammonium formate).[5]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 3.0 mm, 2.6 µm particle size) is suitable for separation.[6]

-

Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.[5][6]

-

Mobile Phase B: 0.05% formic acid in methanol.[5]

-

Flow Rate: 0.7 mL/min.[5]

-

Gradient: A typical gradient starts at 10% B, increases linearly to 98% B over 7 minutes, holds at 98% B for 1.5 minutes, and then re-equilibrates at initial conditions.[5]

-

Injection Volume: 10 µL.[6]

Mass Spectrometry (MS)

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

MRM Transitions: Specific precursor-to-product ion transitions for Bromazolam and this compound need to be optimized on the specific instrument used. For Bromazolam, characteristic fragment ions are m/z = 325, 352, and 353.[2]

Data Presentation

| Parameter | Value | Reference |

| Calibration Curve Range | 0.1 ng/mL - 1000 ng/mL | [4] |

| Internal Standard | This compound | [4] |

| Internal Standard Concentration | 100 ng/mL | [4] |

| Correlation Coefficient (r²) | ≥ 0.99 | [2][7] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [4] |

| Precision (%RSD) | ≤ 15% | [7] |

| Accuracy (%Bias) | Within ±15% (85-115%) | [7] |

Experimental Workflow Visualization

Caption: Workflow for Bromazolam quantification.

Signaling Pathway/Logical Relationship Visualization

Caption: Logic of internal standard use.

References

- 1. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Identifying bromazolam, etizolam, and flualprazolam in blood using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. msacl.org [msacl.org]

- 5. ovid.com [ovid.com]

- 6. cfsre.org [cfsre.org]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Bromazolam-d5 in Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of bromazolam in various biological matrices using isotope dilution mass spectrometry (IDMS) with Bromazolam-d5 as an internal standard. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Introduction to Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes an isotopically labeled version of the analyte as an internal standard.[1] this compound is an ideal internal standard for the quantification of bromazolam because its chemical and physical properties are nearly identical to the unlabeled analyte, with the primary distinction being its increased mass due to the five deuterium atoms.[1] This mass difference allows for precise differentiation by a mass spectrometer, enabling accurate and precise quantification by correcting for variations in sample preparation and instrument response.[1]

Key Experimental Protocols

The following protocols outline the necessary steps for sample preparation and LC-MS/MS analysis for the quantification of bromazolam.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for blood, serum, and plasma samples.

-

Sample Aliquoting: To a labeled microcentrifuge tube, add a 400 µL aliquot of the biological sample (e.g., postmortem blood).[2]

-

Internal Standard Spiking: Add 25 µL of a 500 ng/mL this compound internal standard solution in acetonitrile to the sample.[2] For other benzodiazepines, a deuterated internal standard mix can be used.[3]

-

Protein Precipitation: Add 1 mL of ice-cold acetonitrile (-10°C) to the tube to precipitate proteins.[2]

-

Vortexing: Vortex mix the sample for 5 minutes to ensure thorough mixing and protein precipitation.[2]

-

Centrifugation: Centrifuge the tubes at 3,500 RPM for 10 minutes to pellet the precipitated proteins.[2]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean, labeled tube.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 55°C.[3]

-

Reconstitution: Reconstitute the dried extract in 200 µL of a suitable solvent, such as methanol or a mixture of the initial mobile phase (e.g., 90:10 mobile phase A to mobile phase B).[3][4]

-

Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation for Urine

This protocol is adapted for urine samples, which may require a hydrolysis step to account for conjugated metabolites.

-

Sample Aliquoting: To a labeled tube, add 50 µL of the urine sample.[5]

-

Internal Standard and Dilution: Add 50 µL of methanol containing the internal standards (including this compound) and 400 µL of water.[5]

-

Injection: Inject 20 µL of the resulting dilution for analysis.[5]

-

For Glucuronidated Benzodiazepines (Optional): For a more comprehensive analysis that includes conjugated forms, an initial hydrolysis step is required. Urine samples can be treated with β-glucuronidase to release the parent benzodiazepines before extraction.[6]

LC-MS/MS Analysis

The following are typical parameters for the analysis of bromazolam using an LC-MS/MS system. Instrument parameters should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions

-

Instrument: Agilent 1290 Infinity II or equivalent.[4]

-

Column: Phenomenex Kinetex Phenyl Hexyl (50 × 4.6 mm, 2.6 µm) or equivalent.[2]

-

Mobile Phase A: Water with 0.1% formic acid.[3]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

-

Gradient: A typical gradient starts at 10% B, increases linearly to 98% B over 7 minutes, holds at 98% B for 1.5 minutes, and then returns to initial conditions.[2]

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Column Temperature: 30°C.[2]

Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 6460 triple quadrupole MS/MS, AB SCIEX 4000 QTRAP, or equivalent.[4][5]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][7]

-

Desolvation Line Temperature: 250°C.[7]

Quantitative Data and Mass Transitions

The following tables summarize the key mass spectrometric parameters for the quantification of bromazolam using this compound.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) - Quantifier | Product Ion 2 (m/z) - Qualifier | Collision Energy (eV) |

| Bromazolam | 353.0 | 325.0 | 274.1 | 32 |

| This compound | 358.0 | 330.0 | 279.1 | (Optimize) |

Table 1: MRM Transitions for Bromazolam and this compound.[1][4] The collision energy for this compound should be optimized to match the fragmentation pattern of the unlabeled compound.

| Parameter | Value Range | Reference(s) |

| Limit of Detection (LOD) | 0.1 ng/mL | [2] |

| Limit of Quantitation (LOQ) | 0.5 - 1 ng/mL | [2] |

| Intra-day Precision (%CV) | < 6.2% at 10 ng/mL | [5] |

| Inter-day Precision (%CV) | < 20% | [7] |

| Accuracy/Relative Bias | < 20% | [7] |

Table 2: Typical Method Validation Parameters for Benzodiazepine Analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of isotope dilution.

Caption: Experimental workflow for bromazolam quantification.

Caption: Principle of isotope dilution mass spectrometry.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. ovid.com [ovid.com]

- 3. forensicresources.org [forensicresources.org]

- 4. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iatdmct2024.org [iatdmct2024.org]

- 6. nyc.gov [nyc.gov]

- 7. lcms.cz [lcms.cz]

Application Notes and Protocols for Bromazolam Analysis Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromazolam is a novel psychoactive substance (NPS) of the benzodiazepine class that has been increasingly detected in forensic and clinical toxicology cases.[1][2] Accurate and reliable quantitative analysis of Bromazolam in biological matrices is crucial for both clinical diagnostics and forensic investigations. The use of a deuterated internal standard is best practice for mass spectrometry-based quantification, as it compensates for variations in sample preparation and instrument response. While a specific deuterated standard for Bromazolam (e.g., Bromazolam-d4) may not be readily available, structurally similar deuterated benzodiazepines, such as Alprazolam-d5, have been successfully used for its quantification.[3]

This document provides detailed application notes and protocols for the sample preparation of biological matrices, primarily blood, for the analysis of Bromazolam using a deuterated internal standard. The methods described include protein precipitation, solid-phase extraction (SPE), and supported liquid extraction (SLE).

Quantitative Data Summary

The following tables summarize quantitative data from various studies involving the analysis of Bromazolam. It is important to note that the internal standards and methodologies may vary between studies.

Table 1: Reported Bromazolam Concentrations in Postmortem Blood

| Study Reference | Matrix | Internal Standard | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Median Concentration (ng/mL) |

| Merette et al., 2023[4] | Postmortem Blood | Not Specified | 0.5 - 319.3 | 11.4 | 1.6 |

| Hikin et al., 2024[3] | Postmortem Blood | Not Specified | <1 - 425 | 64.6 | Not Reported |

| Shanks et al., 2024[3] | Postmortem Blood | Alprazolam-d5 | 2.1 - 670 | 65 | Not Reported |

| Falise et al., 2025[5] | Blood (ED patients) | Not Specified | 3.5 - 310.0 | 86.4 | Not Reported |

| Unkown, 2025[6] | Postmortem Blood | Not Specified | 5.9 - 352 | 59.1 | 28.5 |

Table 2: Method Performance Characteristics for Benzodiazepine Analysis (General)

| Parameter | Method | Matrix | Recovery (%) | Matrix Effect (%) | LLOQ (ng/mL) |

| Shanks et al., 2024[3] | Protein Precipitation | Postmortem Blood | Not explicitly stated for Bromazolam | Linearity assessed with five different blood sources to account for matrix effects. | Cutoff at 5 ng/mL, with linearity assessed at 2.5, 5, and 10 ng/mL. |

| Biotage[7] | Supported Liquid Extraction (SLE) | Whole Blood | Good recoveries reported for various benzodiazepines | Clean extracts reported | As low as 10 ng/mL (analyte dependent) |

| Ebejer et al.[8] | Solid-Phase Extraction (SPE) | Plasma | Optimized for various benzodiazepines | Optimized to remove matrix components | Not Specified |

Experimental Protocols

Protocol 1: Protein Precipitation for Bromazolam Analysis in Blood

This protocol is adapted from a method used for the confirmatory analysis of Bromazolam in postmortem blood.[3]

Materials:

-

Whole blood specimen

-

Deuterated internal standard solution (e.g., Alprazolam-d5 in acetonitrile, 500 ng/mL)

-

Ice-cold acetonitrile (-10°C)

-

Borosilicate glass culture tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (e.g., 90:10 DI water:methanol)

-

Autosampler vials

Procedure:

-

Pipette a 400 µL aliquot of the postmortem blood sample into a glass culture tube.

-

Add a 25 µL aliquot of the internal standard solution (e.g., 500 ng/mL Alprazolam-d5 in acetonitrile).

-

Add a 1 mL aliquot of ice-cold acetonitrile.

-

Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 3,500 RPM for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer 800 µL of the supernatant to a new culture tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.

-

Reconstitute the dried extract with 200 µL of the reconstitution solution (e.g., 90:10 DI water:methanol).

-

Vortex for 5 seconds to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE) for Benzodiazepines in Blood

This is a general protocol for the extraction of benzodiazepines from whole blood using a supported liquid extraction plate or column.[7][9]

Materials:

-

Whole blood specimen

-

Deuterated internal standard solution

-

1% Ammonium hydroxide (aqueous)

-

ISOLUTE® SLE+ column or plate

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

-

Collection tubes

-

Nitrogen evaporator

-

Reconstitution solution (e.g., Ethyl acetate for GC-MS or mobile phase for LC-MS)

-

Autosampler vials

Procedure:

-

To 1 mL of whole blood, add an appropriate volume of the deuterated internal standard.

-

Allow the sample to equilibrate, then add 1 mL of 1% aqueous ammonium hydroxide and vortex.

-

Load a 750 μL aliquot of the pre-treated sample onto the ISOLUTE® SLE+ column.

-

Apply a short pulse of vacuum or positive pressure (3-5 seconds) to initiate flow and allow the sample to absorb for 5 minutes.

-

Apply 2.5 mL of dichloromethane (DCM) and allow it to flow under gravity for 5 minutes, collecting the eluate.

-

Apply a second 2.5 mL aliquot of DCM and allow it to flow under gravity for another 5 minutes, collecting in the same tube.

-

Apply a brief pulse of vacuum or positive pressure to elute any remaining solvent.

-

Evaporate the collected eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the extract in an appropriate solvent for the analytical instrument (e.g., 50 µL of ethyl acetate for GC-MS analysis or a suitable mobile phase for LC-MS/MS).

-

Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Benzodiazepines in Biological Fluids

This is a generalized SPE protocol that can be optimized for Bromazolam analysis. The choice of SPE sorbent (e.g., C18, mixed-mode) and solvents will require method development.[10][11]

Materials:

-

Biological fluid specimen (e.g., plasma, urine)

-

Deuterated internal standard solution

-

Phosphate buffer (e.g., 0.1 M, pH 6)

-

SPE cartridges (e.g., C18 or mixed-mode cation exchange)

-

SPE manifold

-

Conditioning solvent (e.g., Methanol, DI water)

-

Wash solvents (e.g., DI water, Acetic acid, Methanol)

-

Elution solvent (e.g., 78:20:2 Methylene chloride:Isopropanol:Ammonium hydroxide)

-

Collection tubes

-

Nitrogen evaporator

-

Reconstitution solution

-

Autosampler vials

Procedure:

-

Pre-treat the sample by adding the deuterated internal standard and diluting with a buffer (e.g., 1:1 with 0.1 M phosphate buffer pH 6).

-

Condition the SPE cartridge by sequentially passing methanol, DI water, and the phosphate buffer through the sorbent.

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a sequence of solvents to remove interferences (e.g., DI water, 1 M acetic acid, methanol). The wash steps are critical and should be optimized to ensure the removal of matrix components without eluting the analyte of interest.

-

Dry the cartridge thoroughly under vacuum.

-

Elute the analyte and internal standard with an appropriate elution solvent into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for injection.

-

Transfer to an autosampler vial for analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the described sample preparation protocols.

References

- 1. Detection of the benzodiazepine bromazolam by liquid chromatography with quadrupole time of flight mass spectrometry in… [ouci.dntb.gov.ua]

- 2. academic.oup.com [academic.oup.com]

- 3. ovid.com [ovid.com]

- 4. Bromazolam Blood Concentrations in Postmortem Cases-A British Columbia Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detected substances among patients with confirmed bromazolam exposure who present to the emergency department following a suspected opioid and/or stimulant-related non-fatal overdose [cfsre.org]

- 6. researchgate.net [researchgate.net]

- 7. selekt.biotage.com [selekt.biotage.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. lcms.cz [lcms.cz]

- 10. Solid-phase extraction of 1,4-benzodiazepines from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

Quantitative Analysis of Bromazolam in Biological Matrices Using a Validated GC-MS Method with Bromazolam-d5 Internal Standard

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of bromazolam in biological samples, specifically whole blood, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with its deuterated internal standard, Bromazolam-d5. The protocols detailed herein outline a robust methodology encompassing sample preparation, instrument parameters, and data analysis. This application note is intended to furnish researchers, forensic toxicologists, and drug development professionals with a validated method for the accurate and precise quantification of bromazolam, a novel psychoactive benzodiazepine.

Introduction

Bromazolam is a designer benzodiazepine that has emerged on the illicit drug market, posing a significant public health risk.[1] Its structural similarity to controlled benzodiazepines like alprazolam and bromazepam necessitates the development of sensitive and specific analytical methods for its detection and quantification in biological specimens.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of benzodiazepines, offering high selectivity and sensitivity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification by correcting for variations in sample preparation and instrument response. This application note describes a validated GC-MS method for the determination of bromazolam in whole blood, incorporating this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Bromazolam reference standard

-

This compound internal standard (IS)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Ammonium hydroxide

-

Deionized water

-

Whole blood control matrix

-

Solid Phase Extraction (SPE) cartridges (C18 or equivalent)

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of whole blood sample, add a known concentration of this compound internal standard.

-

Lysis and Buffering: Add 2 mL of deionized water and 1 mL of 0.1 M phosphate buffer (pH 6.0) to the sample. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution. Dry the cartridge under vacuum for 5 minutes.

-

Elution: Elute the analytes with 3 mL of a 98:2 (v/v) ethyl acetate:ammonium hydroxide solution.

-